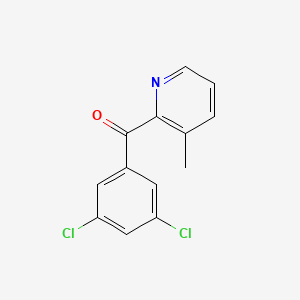
2-(3,5-Dichlorobenzoyl)-3-methylpyridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVLGOMBCNIPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(3,5-Dichlorobenzoyl)-3-methylpyridine is a compound characterized by its unique structural features, including a pyridine ring substituted with a 3,5-dichlorobenzoyl group. Its molecular formula is C13H9Cl2NO, indicating the presence of two chlorine atoms, one nitrogen atom, and a carbonyl group. This compound is significant in medicinal chemistry and material science due to its potential biological activities.
The presence of chlorine atoms on the benzene ring of this compound enhances its reactivity and may influence its biological activity. The compound is synthesized through various methods, primarily involving reactions with arylamine compounds in N,N'-dimethylformamide (DMF) at elevated temperatures.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable pharmacological properties. The following sections summarize key findings regarding its biological activity.
The mechanisms through which compounds like this compound exert their biological effects often involve interactions with specific enzymes or receptors. For example, glycogen phosphorylase inhibitors have been studied for their role in managing hyperglycemia in type 2 diabetes . While direct studies on this compound are scarce, similar derivatives have shown to inhibit key metabolic pathways.
Case Studies
In related research, various derivatives of pyridine have been examined for their biological properties:
- Glycogen Phosphorylase Inhibition : Acyl ureas were identified as novel inhibitors for glycogen phosphorylase, highlighting the potential for similar compounds to affect glucose metabolism .
- Antiproliferative Effects : Studies on benzofuran derivatives demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and NCI-H23), suggesting that structural modifications can lead to enhanced biological effects .
Safety and Handling
Due to the chlorinated nature of this compound, caution is advised in handling this compound. Chlorinated aromatic compounds can pose health risks; thus, appropriate safety measures should be taken during synthesis and application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


